molecular formula C11H8N4O B2690279 (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide CAS No. 25621-87-8

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide

Cat. No.: B2690279
CAS No.: 25621-87-8
M. Wt: 212.212
InChI Key: YBZONEVKMXQFPP-UHFFFAOYSA-N
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Description

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide is a chemical compound with a unique structure that includes an isoindole ring, an amino group, and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide typically involves the reaction of 3-aminoisoindole with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a wide range of substituted cyanoacetamide compounds.

Scientific Research Applications

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the isoindole ring, amino group, and cyanoacetamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research and industry.

Biological Activity

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of 3-aminoisoindole with cyanoacetic acid derivatives under acidic or basic conditions, often utilizing solvents such as ethanol or dimethylformamide (DMF).

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Research indicates that compounds with a cyanoacetamide moiety can act as reversible covalent inhibitors, potentially modulating pathways such as NF-κB and MAPK, which are critical in cancer progression and inflammation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown IC50 values comparable to known anticancer agents, indicating its potential as a therapeutic candidate.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

Case Studies

Several case studies have explored the effects of this compound on cancer models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in significant apoptosis, evidenced by increased caspase activity and PARP cleavage.
  • Lung Cancer Model : A549 cells treated with the compound showed reduced proliferation and increased G0/G1 phase arrest, suggesting a mechanism that inhibits cell cycle progression.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models have shown that while the compound is effective at lower doses, higher concentrations may lead to hepatotoxicity, necessitating further investigation into its safety profile.

Properties

IUPAC Name

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZONEVKMXQFPP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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